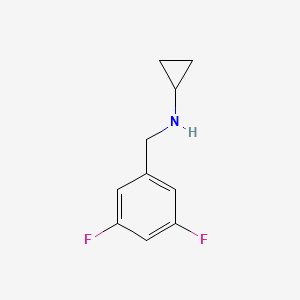
Isopropyl-pyrazin-2-ylmethyl-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl-pyrazin-2-ylmethyl-amine is an organic compound with the molecular formula C8H13N3 It is characterized by the presence of an isopropyl group attached to a pyrazine ring, which is further connected to a methylamine group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl-pyrazin-2-ylmethyl-amine typically involves the alkylation of pyrazine derivatives. One common method includes the reaction of pyrazine-2-carboxylic acid with isopropylamine under dehydrating conditions to form the corresponding amide. This amide is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation is often employed to reduce the intermediate compounds to the desired amine. The use of high-pressure reactors and optimized catalysts can significantly improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides when treated with oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to its corresponding hydrazine derivative using strong reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives can be synthesized using reagents like phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: PBr3, alkyl halides
Major Products Formed:
Oxidation: Pyrazine N-oxides
Reduction: Hydrazine derivatives
Substitution: Halogenated pyrazine derivatives
科学研究应用
Isopropyl-pyrazin-2-ylmethyl-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism by which isopropyl-pyrazin-2-ylmethyl-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The pyrazine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Isopropyl-pyrazin-2-ylmethyl-amine can be compared with other pyrazine derivatives such as:
Methyl-pyrazin-2-ylmethyl-amine: Similar structure but with a methyl group instead of an isopropyl group, leading to different steric and electronic properties.
Ethyl-pyrazin-2-ylmethyl-amine: Contains an ethyl group, which affects its reactivity and solubility compared to the isopropyl derivative.
Phenyl-pyrazin-2-ylmethyl-amine:
This compound is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
属性
IUPAC Name |
N-(pyrazin-2-ylmethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-7(2)11-6-8-5-9-3-4-10-8/h3-5,7,11H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAIVVIARDSVAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NC=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(3-Bromophenyl)methanesulfonyl]aniline](/img/structure/B7868453.png)
![4-[(4-Bromophenyl)methanesulfonyl]aniline](/img/structure/B7868458.png)
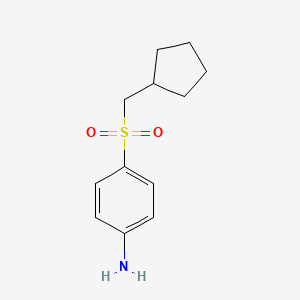
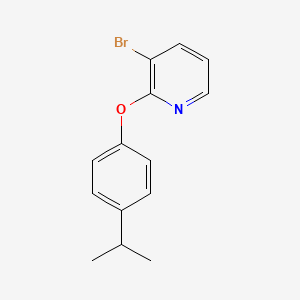

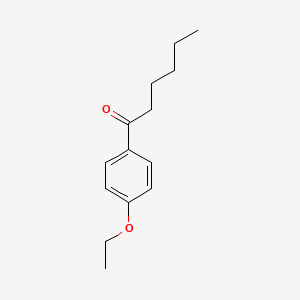
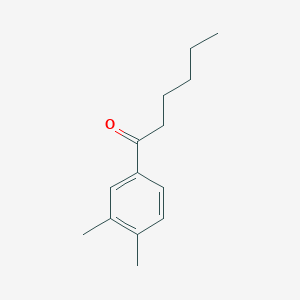
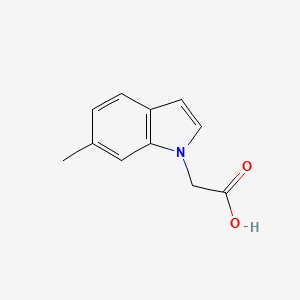
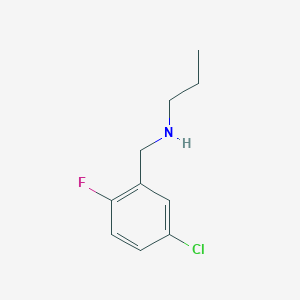
amine](/img/structure/B7868523.png)
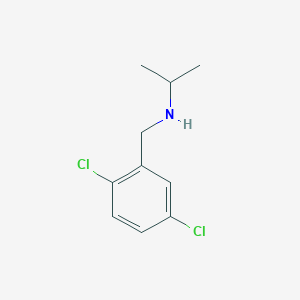
![Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine](/img/structure/B7868557.png)
